molecular formula C25H23N3O5S B1227412 2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B1227412
M. Wt: 477.5 g/mol
InChI Key: BTNOGGLWFRDYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of phthalimides.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activities

This compound has been synthesized using the Gewald reaction and studied for its potential anti-inflammatory and antioxidant activities. Its effects have been compared to well-known substances like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).

Biological Evaluation of Derivatives

Several derivatives of this compound have been synthesized and evaluated for various biological activities. This includes the investigation of novel substituted thienopyrimidine derivatives (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).

Antibiotic and Antibacterial Drugs Synthesis

Research has been conducted on the synthesis of new antibiotic and antibacterial drugs using derivatives of this compound. This involves exploring its interactions with other chemicals to produce potentially effective treatments for bacterial infections (Ahmed, 2007).

Anticonvulsant Activity and In Silico Studies

The compound has been a subject of studies focusing on its anticonvulsant activity. Additionally, in silico properties of its derivatives have been evaluated, contributing to our understanding of its potential therapeutic applications (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Antinociceptive Activity

There's research on the antinociceptive activity of certain N-substituted derivatives of this compound. Such studies are crucial in understanding how these derivatives might be used in pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Synthesis of Heterocyclic Compounds

Several studies have focused on the synthesis of various heterocyclic compounds using this chemical as a starting material. This includes work on creating novel compounds with potential biological activities (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).

properties

Product Name

2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C25H23N3O5S/c29-20(11-4-12-28-24(31)16-7-1-2-8-17(16)25(28)32)27-23-21(18-9-3-10-19(18)34-23)22(30)26-14-15-6-5-13-33-15/h1-2,5-8,13H,3-4,9-12,14H2,(H,26,30)(H,27,29)

InChI Key

BTNOGGLWFRDYAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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